molecular formula C25H27FN2O4 B11208751 4-(1,3-Benzodioxol-5-ylmethyl)-1-cycloheptyl-3-(4-fluorophenyl)-2,5-piperazinedione CAS No. 1035092-08-0

4-(1,3-Benzodioxol-5-ylmethyl)-1-cycloheptyl-3-(4-fluorophenyl)-2,5-piperazinedione

Cat. No.: B11208751
CAS No.: 1035092-08-0
M. Wt: 438.5 g/mol
InChI Key: QMFSYNUZYJQESL-UHFFFAOYSA-N
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Description

4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-CYCLOHEPTYL-3-(4-FLUOROPHENYL)PIPERAZINE-2,5-DIONE is a complex organic compound that features a unique combination of structural elements It contains a benzodioxole group, a cycloheptyl ring, a fluorophenyl group, and a piperazine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-CYCLOHEPTYL-3-(4-FLUOROPHENYL)PIPERAZINE-2,5-DIONE typically involves multiple steps:

    Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Cycloheptyl Ring: The cycloheptyl ring can be introduced via a Grignard reaction, where cycloheptyl magnesium bromide reacts with an appropriate electrophile.

    Formation of the Piperazine-2,5-Dione Core: The piperazine-2,5-dione core can be synthesized through the condensation of a diamine with a diketone.

    Coupling Reactions: The final compound is obtained by coupling the benzodioxole group, cycloheptyl ring, and fluorophenyl group to the piperazine-2,5-dione core using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and piperazine-2,5-dione moieties.

    Reduction: Reduction reactions can occur at the fluorophenyl group, potentially leading to the formation of hydrofluorophenyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole and piperazine-2,5-dione moieties.

    Reduction: Hydrofluorophenyl derivatives.

    Substitution: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Materials Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.

Biology and Medicine

    Drug Development: The compound’s structural complexity makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: It can be used in the formulation of pharmaceutical products due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-CYCLOHEPTYL-3-(4-FLUOROPHENYL)PIPERAZINE-2,5-DIONE involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxole group may interact with aromatic residues in the target protein, while the piperazine-2,5-dione core can form hydrogen bonds with key amino acids. The fluorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-CYCLOHEXYL-3-(4-FLUOROPHENYL)PIPERAZINE-2,5-DIONE: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.

    4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-CYCLOHEPTYL-3-(4-CHLOROPHENYL)PIPERAZINE-2,5-DIONE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-CYCLOHEPTYL-3-(4-FLUOROPHENYL)PIPERAZINE-2,5-DIONE lies in its combination of structural elements, which confer specific chemical and biological properties. The presence of the cycloheptyl ring may enhance its stability and binding affinity compared to similar compounds with smaller rings.

Properties

CAS No.

1035092-08-0

Molecular Formula

C25H27FN2O4

Molecular Weight

438.5 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-1-cycloheptyl-3-(4-fluorophenyl)piperazine-2,5-dione

InChI

InChI=1S/C25H27FN2O4/c26-19-10-8-18(9-11-19)24-25(30)27(20-5-3-1-2-4-6-20)15-23(29)28(24)14-17-7-12-21-22(13-17)32-16-31-21/h7-13,20,24H,1-6,14-16H2

InChI Key

QMFSYNUZYJQESL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)F)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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